3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family.
Preparation Methods
The synthesis of 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance . The reaction typically involves the use of iodine as a catalyst and proceeds through a radical mechanistic pathway .
Chemical Reactions Analysis
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Chalcogenation: The compound can undergo C-3 chalcogenation to form 3-ArS/ArSe derivatives in high yields.
Scientific Research Applications
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Pharmaceuticals: It exhibits versatile biological activities such as CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Material Sciences: The compound is used in the development of new materials with specific properties.
Biological Studies: The compound is used in various biological studies to understand its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and thereby modulating immune responses . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds such as:
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares a similar core structure but lacks the chlorine and methyl substituents.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has additional substituents that confer different biological activities.
Properties
CAS No. |
91538-29-3 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-chloro-6-methyl-2-phenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-5-9-12-17-14(11-7-3-2-4-8-11)13(16)15(19)18(10)12/h2-9H,1H3 |
InChI Key |
SVDXULIKVWQQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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